![molecular formula C34H28Br2FeP2Pd B568543 Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) CAS No. 124268-93-5](/img/structure/B568543.png)
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
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Overview
Description
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as Pd-121, is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . It plays a pivotal role in the biomedical realm due to its ability to enable an array of catalytic reactions, thereby proving instrumental in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The empirical formula of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is C34H28Br2FeP2Pd . The molecular weight is 820.61 . The SMILES string representation is [Fe].Br[Pd]Br.[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 .Chemical Reactions Analysis
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a solid with a melting point of 274-282°C . It has an assay of 95% .Scientific Research Applications
- As a ligand for ruthenium-catalyzed reactions, it facilitates the greener synthesis of amines from alcohols and amines via hydrogen-borrowing processes .
- Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) plays a role in the synthesis and matrix of 21st-century materials. Its use extends beyond catalysis, contributing to the development of functional molecular materials .
Greener Amine Synthesis
Matrix for Functional Materials
Safety and Hazards
Mechanism of Action
Target of Action
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .
Biochemical Pathways
The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .
Result of Action
The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .
Action Environment
The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .
properties
InChI |
InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEJVWMCZVGKAJ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br2FeP2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) |
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